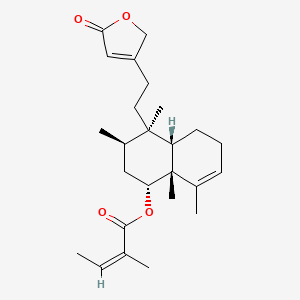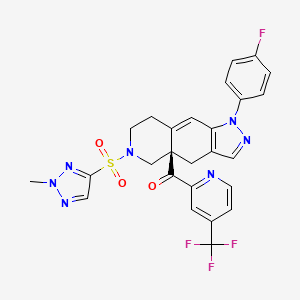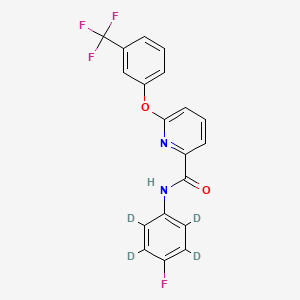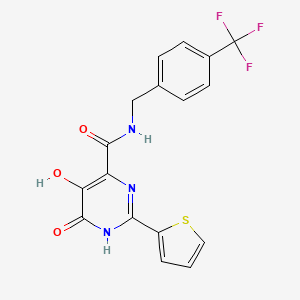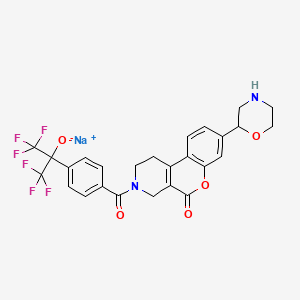
SARS-CoV-2-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-17 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments and inhibitors against the virus responsible for the COVID-19 pandemic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-17 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This step involves the preparation of essential building blocks through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored as a potential therapeutic agent against SARS-CoV-2, with studies focusing on its antiviral properties and efficacy in inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-17 involves its interaction with specific molecular targets within the virus or host cells. It is believed to inhibit viral replication by:
Binding to Viral Proteins: this compound targets essential viral proteins, such as the main protease, which is crucial for viral replication.
Interfering with Viral Entry: The compound may block the virus’s ability to enter host cells by binding to receptors or interfering with the fusion process.
Modulating Host Immune Response: It may also enhance the host’s immune response to the virus, reducing the severity of infection.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA-dependent RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
Uniqueness
SARS-CoV-2-IN-17 is unique due to its specific mechanism of action and molecular targets. Unlike other compounds, it may offer a broader spectrum of activity against various strains of SARS-CoV-2 and potentially other coronaviruses.
Conclusion
This compound represents a promising compound in the fight against COVID-19. Its unique properties, diverse applications, and potential for industrial production make it a valuable asset in ongoing research and development efforts. Further studies are needed to fully understand its capabilities and optimize its use in therapeutic and diagnostic applications.
Properties
Molecular Formula |
C19H19F3N2O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5-ethyl-8,9-dimethoxy-6H-phenanthridin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H19F3N2O3/c1-4-24-10-11-8-15(26-2)16(27-3)9-13(11)12-6-5-7-14(17(12)24)23-18(25)19(20,21)22/h5-9H,4,10H2,1-3H3,(H,23,25) |
InChI Key |
KUFZGLOXILDZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)NC(=O)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




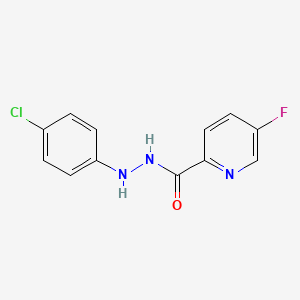
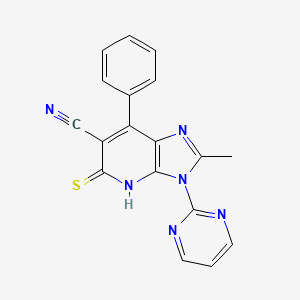
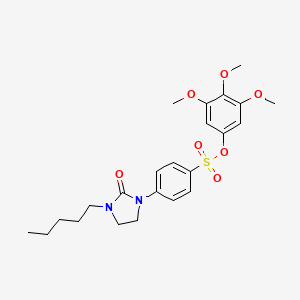


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
